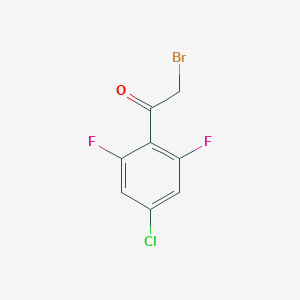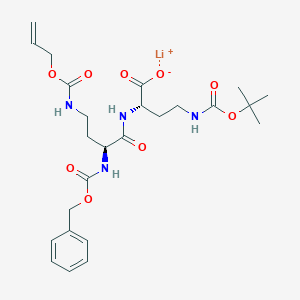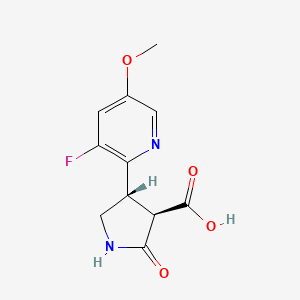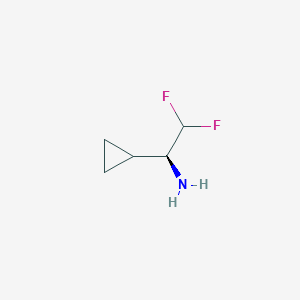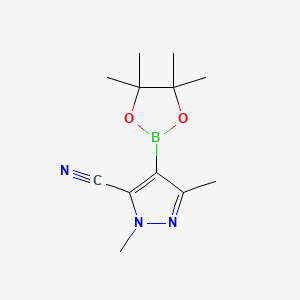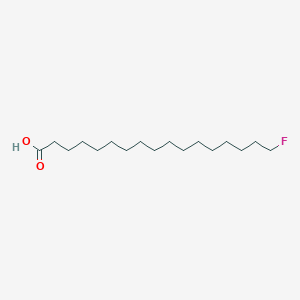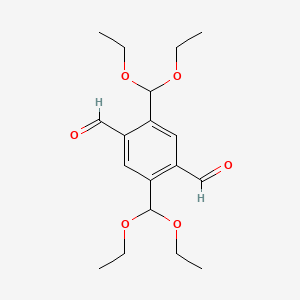
2,5-Bis(diethoxymethyl)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(diethoxymethyl)terephthalaldehyde is an organic compound with the molecular formula C18H26O8 It is a derivative of terephthalaldehyde, featuring two diethoxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(diethoxymethyl)terephthalaldehyde typically involves the reaction of terephthalaldehyde with diethoxymethane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Purification: Techniques such as recrystallization or column chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(diethoxymethyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The diethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Produces terephthalic acid derivatives.
Reduction: Yields diethoxymethyl alcohol derivatives.
Substitution: Results in various substituted terephthalaldehyde derivatives.
Scientific Research Applications
2,5-Bis(diethoxymethyl)terephthalaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Bis(diethoxymethyl)terephthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(methoxymethyl)terephthalaldehyde
- 2,5-Bis(ethoxymethyl)terephthalaldehyde
- 2,5-Bis(octyloxy)terephthalaldehyde
Uniqueness
2,5-Bis(diethoxymethyl)terephthalaldehyde is unique due to its specific functional groups, which provide distinct reactivity and properties compared to its analogs. The diethoxymethyl groups offer a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H26O6 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,5-bis(diethoxymethyl)terephthalaldehyde |
InChI |
InChI=1S/C18H26O6/c1-5-21-17(22-6-2)15-9-14(12-20)16(10-13(15)11-19)18(23-7-3)24-8-4/h9-12,17-18H,5-8H2,1-4H3 |
InChI Key |
DJNUDECZPMFKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1C=O)C(OCC)OCC)C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


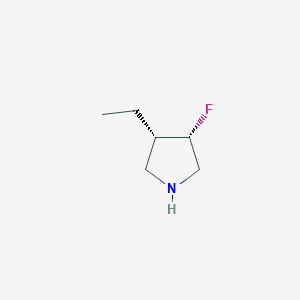

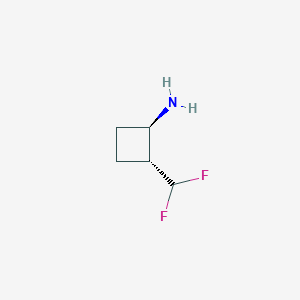
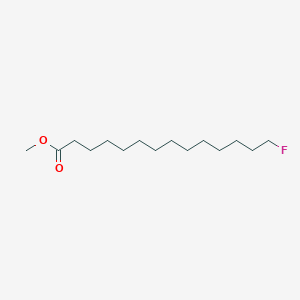
![1-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12981048.png)
